molecular formula C18H17FO4 B590377 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-2,3-dimethylsuccinic acid CAS No. 1797883-74-9

2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-2,3-dimethylsuccinic acid

Katalognummer: B590377
CAS-Nummer: 1797883-74-9
Molekulargewicht: 316.328
InChI-Schlüssel: YVWIRDHPNGRLMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-2,3-dimethylsuccinic acid (CAS: 1797883-74-9) is a structural analog of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen. Its molecular formula is C₁₈H₁₇FO₄, with a molecular weight of 316.32 g/mol and a purity of ≥95% . The compound features a biphenyl core substituted with a fluorine atom at the 2-position and a dimethylsuccinic acid moiety at the 4-position. It is identified as an impurity of flurbiprofen during synthesis or degradation, highlighting its structural relationship to the parent drug .

The dimethylsuccinic acid group introduces two carboxylic acid functionalities and steric hindrance from the methyl groups, distinguishing it from flurbiprofen’s simpler propanoic acid structure.

Eigenschaften

IUPAC Name

2-(3-fluoro-4-phenylphenyl)-2,3-dimethylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FO4/c1-11(16(20)21)18(2,17(22)23)13-8-9-14(15(19)10-13)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWIRDHPNGRLMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C(C)(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Mechanism and Conditions

  • First Coupling Step :
    A methylphenylboronic acid derivative (e.g., 4-bromomethylphenylboronic acid) reacts with a heterocyclic amine, such as 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one, in N,N-dimethylformamide (DMF) . The reaction employs lithium bis(trimethylsilyl)amide (LiHMDS) as a base at 25°C for 24 hours.

    Boronic Acid+Imidazole DerivativePd(PPh3)4,LiHMDSIntermediate 1\text{Boronic Acid} + \text{Imidazole Derivative} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{LiHMDS}} \text{Intermediate 1}
  • Second Coupling Step :
    Intermediate 1 undergoes a second Suzuki coupling with an ortho-substituted benzene derivative (e.g., 2-bromobenzoic acid) in a toluene-methanol-water solvent system. The reaction uses tetrakis(triphenylphosphine)palladium(0) and sodium carbonate at reflux (110°C) for 6 hours.

    Intermediate 1+2-Bromobenzoic AcidPd(PPh3)4,Na2CO3Biphenyl Intermediate\text{Intermediate 1} + \text{2-Bromobenzoic Acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{Biphenyl Intermediate}

Key Parameters

  • Catalyst : Pd(PPh3_3)4_4 (0.5–2 mol%)

  • Solvent : DMF for Step 1; toluene-methanol-water (3:1:1) for Step 2

  • Yield : ~65–75% per step (estimated from analogous reactions)

Grignard Reagent-Mediated Carbonyl Addition

A Chinese patent (CN112457182A) describes a Grignard-based approach to synthesize structurally related flurbiprofen impurities. Adapting this method for the target compound involves:

Synthetic Pathway

  • Grignard Reagent Formation :
    4-Bromo-2-fluorobiphenyl reacts with magnesium powder in anhydrous tetrahydrofuran (THF) under nitrogen to generate the Grignard reagent.

    4-Bromo-2-fluorobiphenyl+MgGrignard Reagent\text{4-Bromo-2-fluorobiphenyl} + \text{Mg} \rightarrow \text{Grignard Reagent}
  • Nucleophilic Addition :
    The Grignard reagent attacks a dimethylsuccinic acid derivative (e.g., dimethyl 2,3-dimethylsuccinate) to form the tertiary alcohol intermediate.

    Grignard Reagent+Dimethyl SuccinateAlcohol Intermediate\text{Grignard Reagent} + \text{Dimethyl Succinate} \rightarrow \text{Alcohol Intermediate}
  • Oxidation and Hydrolysis :
    The alcohol is oxidized to the ketone using Jones reagent (CrO3_3-H2_2SO4_4), followed by acid-catalyzed hydrolysis to yield the final dicarboxylic acid.

    Alcohol IntermediateCrO3,H2SO4KetoneHCl, H2O2-(2-Fluoro-biphenyl-4-yl)-2,3-dimethylsuccinic Acid\text{Alcohol Intermediate} \xrightarrow{\text{CrO}_3, \text{H}_2\text{SO}_4} \text{Ketone} \xrightarrow{\text{HCl, H}_2\text{O}} \text{2-(2-Fluoro-biphenyl-4-yl)-2,3-dimethylsuccinic Acid}

Purification Strategy

  • Liquid-Liquid Extraction : Ethyl acetate washes remove unreacted starting materials.

  • Recrystallization : n-Heptane pulping achieves >98% purity without column chromatography.

Ester Hydrolysis from Dimethyl Succinate Precursor

A commercial synthesis route involves hydrolyzing the ester precursor dimethyl 2-(2-fluorobiphenyl-4-yl)-2,3-dimethylsuccinate (CAS: 1797883-74-9 ester).

Hydrolysis Conditions

  • Reagents : 6M HCl or NaOH in aqueous ethanol (1:1 v/v)

  • Temperature : Reflux at 80°C for 12 hours

  • Mechanism :

    Dimethyl Ester+2H2OH+or OHSuccinic Acid+2CH3OH\text{Dimethyl Ester} + 2\text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{Succinic Acid} + 2\text{CH}_3\text{OH}

Yield and Purity

  • Conversion Efficiency : ~90–95%

  • Byproducts : Traces of monoester (<5%), removed via recrystallization.

Comparative Analysis of Methods

ParameterSuzuki CouplingGrignard ApproachEster Hydrolysis
Reaction Time 24–48 hours12–18 hours12 hours
Catalyst Cost High (Pd-based)Low (Mg)None
Purification Column chromatographySolvent extractionRecrystallization
Scalability Moderate (air-sensitive)High (simple setup)High
Overall Yield 50–60%70–75%85–90%

Challenges and Optimization Strategies

  • Regioselectivity in Suzuki Coupling :
    Ensuring exclusive coupling at the 4-position of the biphenyl requires electron-deficient aryl halides and bulky phosphine ligands (e.g., SPhos).

  • Grignard Stability :
    Moisture exclusion is critical; using molecular sieves and rigorous nitrogen purging minimizes reagent decomposition.

  • Ester Hydrolysis Byproducts : Acidic conditions favor dicarboxylic acid formation, while basic conditions may saponify esters unevenly.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Fluoro-[1,1’-biphenyl]-4-yl)-2,3-dimethylsuccinic acid undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic ring with electrophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which involve the gain or loss of electrons, respectively.

    Substitution Reactions: These reactions involve the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated biphenyl derivatives, while oxidation can produce carboxylic acids.

Wissenschaftliche Forschungsanwendungen

2-(2-Fluoro-[1,1’-biphenyl]-4-yl)-2,3-dimethylsuccinic acid has several scientific research applications, including:

Vergleich Mit ähnlichen Verbindungen

Flurbiprofen (2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoic acid)

Molecular Formula : C₁₅H₁₃FO₂; Molecular Weight : 244.27 g/mol .

  • Structural Differences : Flurbiprofen has a single carboxylic acid group and lacks the dimethylsuccinic acid moiety.
  • Pharmacological Role : A potent NSAID used as an analgesic and anti-inflammatory agent.
  • Key Data : The absence of the dimethylsuccinic acid group in flurbiprofen reduces steric hindrance, enhancing its ability to inhibit cyclooxygenase (COX) enzymes .

Flurbiprofen Amide Derivatives

Example : 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide .

  • Structural Differences : The carboxylic acid group of flurbiprofen is replaced with an amide linkage to amphetamine.

Hydrazide-Hydrazone Derivatives of Flurbiprofen

Example : (E)-N′-benzylidene-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanehydrazide .

  • Structural Differences : The carboxylic acid is converted to a hydrazide-hydrazone, introducing a Schiff base moiety.
  • Activity : Demonstrated urease inhibitory activity (IC₅₀ values in µM range), diverging from flurbiprofen’s COX inhibition .

2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-2-methylmalonic Acid

Molecular Formula : C₁₇H₁₅FO₄; Molecular Weight : 288.28 g/mol .

  • Structural Differences : A malonic acid derivative with one fewer methyl group than the target compound.
  • Implications : The shorter dicarboxylic acid chain may reduce steric effects compared to the dimethylsuccinic acid analog.

Structural and Functional Analysis

Table: Key Comparative Data

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Notable Activity
Target Compound C₁₈H₁₇FO₄ 316.32 Biphenyl, dimethylsuccinic acid Flurbiprofen impurity
Flurbiprofen C₁₅H₁₃FO₂ 244.27 Biphenyl, propanoic acid COX inhibition, NSAID
Flurbiprofen Amide Derivative C₂₄H₂₃FNO 384.45 Biphenyl, amide Hybrid analgesic (theoretical)
Hydrazide-Hydrazone C₂₂H₁₈FN₃O 383.40 Biphenyl, hydrazide-hydrazone Urease inhibition

Key Observations

  • However, impurities may exhibit unintended pharmacological effects requiring characterization .
  • Synthetic Accessibility : Flurbiprofen derivatives are synthesized via microwave-assisted methods or DCC-mediated coupling , whereas the target compound likely forms as a byproduct during flurbiprofen synthesis.

Biologische Aktivität

2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-2,3-dimethylsuccinic acid, also known as dimethyl 2-(2-fluorobiphenyl-4-yl)-2,3-dimethylsuccinate, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Profile

  • Molecular Formula : C18H17FO4
  • Molecular Weight : 316.32 g/mol
  • CAS Number : 1797883-74-9
  • Purity : >95% (HPLC)

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of compounds similar to this compound. The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting DNA replication and transcription. This mechanism is crucial in the development of new antibacterial agents, particularly against resistant strains.

The biological activity of this compound is influenced by several structural elements:

  • Fluorine Substitution : The presence of fluorine in the biphenyl moiety enhances lipophilicity and may improve cell membrane permeability.
  • Dimethyl Group : The dimethyl substitution on the succinic acid backbone contributes to its pharmacological profile by potentially increasing binding affinity to target enzymes.

Case Studies

  • Antibacterial Activity Evaluation :
    A study evaluated the antibacterial efficacy of various fluoroquinolone hybrids, including derivatives similar to this compound. Results indicated that these compounds exhibited significant activity against Gram-positive and Gram-negative bacteria, with a notable mechanism involving the inhibition of DNA gyrase and topoisomerase IV .
  • Toxicity Studies :
    In toxicity assessments conducted during the formulation development phase for Flurbiprofen-related compounds, this compound was utilized as a reference standard. These studies confirmed its safety profile when used within specified limits .

Data Table

PropertyValue
Molecular FormulaC18H17FO4
Molecular Weight316.32 g/mol
CAS Number1797883-74-9
Purity>95% (HPLC)
Antibacterial ActivitySignificant against various bacteria
ToxicitySafe within regulatory limits

Q & A

Basic: What are the standard synthetic routes for preparing 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-2,3-dimethylsuccinic acid and its derivatives?

Methodological Answer:
The synthesis typically involves coupling fluoro-biphenyl intermediates with succinic acid derivatives. Key steps include:

  • Suzuki-Miyaura cross-coupling for biphenyl formation, using palladium catalysts and aryl halides .
  • Esterification or amidation to introduce substituents, as seen in structurally related compounds like 4dN and 4eN derivatives (e.g., phenethylamine coupling under reflux with DCC/DMAP) .
  • Crystallization or column chromatography for purification, with yields often exceeding 95% .
  • Validation via HRMS (e.g., ESI with spray voltage 3.5 kV, sheath gas flow rate 35 arb) to confirm molecular ion peaks .

Basic: How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Methodological Answer:
A multi-technique approach is essential:

  • ¹H/¹³C NMR : Assign peaks for fluorine-substituted biphenyl (δ ~7.2–7.8 ppm for aromatic protons) and succinic acid methyl groups (δ ~1.2–1.5 ppm) .
  • HRMS : Use ESI in positive/negative ion mode with resolution >30,000 to verify the molecular formula (e.g., [M+H]+ or [M-H]- ions) .
  • UV Spectroscopy : Monitor conjugation in the biphenyl system (λmax ~250–280 nm) .
  • X-ray crystallography (if crystalline) to resolve stereochemistry, as demonstrated for related fluoro-biphenyl compounds .

Advanced: What advanced techniques are employed to evaluate the biological activity of this compound in vitro?

Methodological Answer:

  • Kinase Inhibition Assays : Use recombinant kinases (e.g., EGFR or COX-2) with fluorescence-based ADP-Glo™ kits to measure IC50 values .
  • Molecular Docking : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity to targets like cyclooxygenase, guided by structural analogs such as flurbiprofen derivatives .
  • Cellular Assays : Assess anti-inflammatory or antioxidant activity via LPS-induced TNF-α suppression in macrophages or DPPH radical scavenging, respectively .
  • Data Cross-Validation : Compare in silico predictions with experimental IC50 values to refine computational models .

Advanced: How should researchers address discrepancies between in silico predictions and experimental biological data for this compound?

Methodological Answer:

  • Re-evaluate Force Fields : Adjust parameters (e.g., solvation models or protonation states) in docking software to better reflect physiological conditions .
  • Experimental Replication : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out variability .
  • Meta-Analysis : Compare results with structurally similar compounds (e.g., flurbiprofen axetil’s anti-inflammatory data) to identify trends .
  • Synchrotron Crystallography : Resolve target-ligand co-crystal structures to validate binding poses .

Advanced: What strategies are recommended for optimizing the solubility and stability of this compound in pharmacological formulations?

Methodological Answer:

  • Salt Formation : Explore sodium or potassium salts to enhance aqueous solubility, as done for flurbiprofen sodium .
  • Prodrug Design : Synthesize ester prodrugs (e.g., 1-acetoxyethyl esters) to improve bioavailability, using methods from flurbiprofen axetil synthesis .
  • Lyophilization : Prepare lyophilized powders with stabilizers (e.g., trehalose) for long-term storage .
  • HPLC Purity Monitoring : Use C18 columns with methanol/buffer mobile phases (65:35 v/v) to track degradation under stress conditions (heat/light) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.